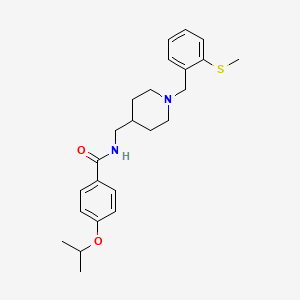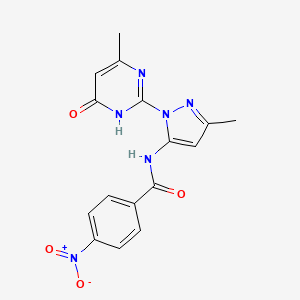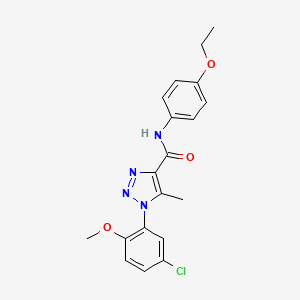
1-(3-Chlorophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chlorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11ClO . It is a derivative of butan-2-one, where one of the hydrogen atoms on the third carbon atom is replaced by a 3-chlorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was carried out in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . Although this is not the exact synthesis of “this compound”, it provides an insight into possible synthetic routes .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure of Cyproconazole: The study examines the crystal structure of cyproconazole, a conazole fungicide with structural similarities to 1-(3-Chlorophenyl)butan-2-one, highlighting interactions like hydrogen bonds and weak C—H⋯π interactions in the crystal (Kang, Kim, Kwon, & Kim, 2015).
Anticancer Activity
- Sigma-2 Ligands with Anticancer Activity: A study on analogs of SYA013, structurally related to this compound, shows that these compounds have preferential binding at the sigma-2 receptor and inhibit several cancer cell lines, demonstrating potential anticancer activities (Asong et al., 2019).
Molecular Interactions
- Chlorine Para-Substitution in 1-Phenylethanol: Investigating the molecular interactions of (S)-1-(4-chlorophenyl)ethanol, a compound with a similar structure, the study provides insights into the effects of chlorine substitution on the overall geometry and strength of molecular interactions (Rondino et al., 2016).
Pharmaceutical Research
- Nonpeptide Agonist of GPR14/Urotensin-II Receptor: Research identified a nonpeptidic agonist structurally similar to this compound, highlighting its potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Organic Synthesis Applications
- Reductive Arylation of Electron-Deficient Olefins: The study involves the reductive arylation of electron-deficient olefins, providing insights into organic synthesis techniques that could be applied to compounds like this compound (Citterio, 2003).
Solvation Enthalpy in Binary Mixtures
- Solvation Enthalpy in Mixtures with Butan-2-one: This research explores the solvation enthalpy in binary mixtures of butan-2-one, providing insights relevant to the solvation properties of similar compounds (Varfolomeev, Rakipov, Solomonov, Lodowski, & Marczak, 2015).
Dihydroorotate Dehydrogenase Inhibitors
- Human Dihydroorotate Dehydrogenase Inhibitors: A study on the optimization of a compound structurally related to this compound as an inhibitor of human dihydroorotate dehydrogenase, demonstrating its potential in medicinal chemistry (Gong et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chlorophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZRRRDXXMEZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2749417.png)
![16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2749419.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine](/img/structure/B2749422.png)


![N-cyclohexyl-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2749427.png)
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)
![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)

![1-(4-Fluorobenzoyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2749435.png)

